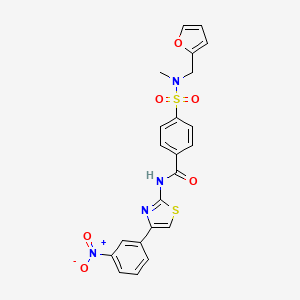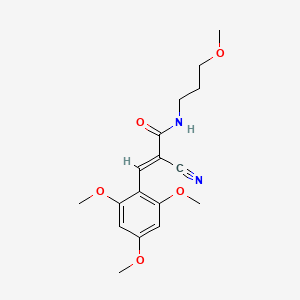![molecular formula C14H15N3O2 B2872570 N-[(1-Methylpyrazol-3-yl)-phenylmethyl]oxirane-2-carboxamide CAS No. 2411252-29-2](/img/structure/B2872570.png)
N-[(1-Methylpyrazol-3-yl)-phenylmethyl]oxirane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-Methylpyrazol-3-yl)-phenylmethyl]oxirane-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound is a member of the oxirane family and has been shown to have promising properties in various scientific studies. In
Mechanism Of Action
The mechanism of action of N-[(1-Methylpyrazol-3-yl)-phenylmethyl]oxirane-2-carboxamide is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase. It has also been suggested that this compound may modulate the activity of certain signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
N-[(1-Methylpyrazol-3-yl)-phenylmethyl]oxirane-2-carboxamide has been shown to have various biochemical and physiological effects. It has been reported to reduce inflammation, pain, and fever in animal models. This compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In addition, it has been reported to enhance the activity of certain drugs, including anticancer agents.
Advantages And Limitations For Lab Experiments
One of the main advantages of using N-[(1-Methylpyrazol-3-yl)-phenylmethyl]oxirane-2-carboxamide in lab experiments is its potential as a therapeutic agent. This compound has been shown to have various pharmacological properties, which make it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-[(1-Methylpyrazol-3-yl)-phenylmethyl]oxirane-2-carboxamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of the mechanism of action of this compound, which may lead to the discovery of new therapeutic targets. In addition, further studies are needed to investigate the potential of this compound as a treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Finally, more research is needed to optimize the pharmacokinetics and pharmacodynamics of this compound for clinical use.
Synthesis Methods
The synthesis of N-[(1-Methylpyrazol-3-yl)-phenylmethyl]oxirane-2-carboxamide involves the reaction of 1-methyl-3-(phenylmethyl)-1H-pyrazol-5-amine with epichlorohydrin in the presence of a base. The resulting compound is then treated with aqueous ammonia to obtain the final product. This synthesis method has been reported in various scientific journals and has been optimized for high yield and purity.
Scientific Research Applications
N-[(1-Methylpyrazol-3-yl)-phenylmethyl]oxirane-2-carboxamide has been studied extensively for its potential as a therapeutic agent. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. This compound has also been investigated for its potential in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, it has been studied for its ability to modulate the immune system and to enhance the activity of certain drugs.
properties
IUPAC Name |
N-[(1-methylpyrazol-3-yl)-phenylmethyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-17-8-7-11(16-17)13(10-5-3-2-4-6-10)15-14(18)12-9-19-12/h2-8,12-13H,9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRDFHCWMJLMFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(C2=CC=CC=C2)NC(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-Methylpyrazol-3-yl)-phenylmethyl]oxirane-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Amino-6-methyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2872489.png)
![dipotassium;8-[(E)-dimethylaminodiazenyl]-1,3-dimethyl-2-oxopurin-6-olate;hydroxide](/img/structure/B2872491.png)
![6-((2-fluorobenzyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2872497.png)


![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-{[3-(trifluoromethyl)anilino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2872502.png)
![N-(2-methoxyphenethyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2872503.png)
![7-Oxaspiro[3.5]nonane-2-sulfonyl chloride](/img/structure/B2872504.png)
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B2872505.png)
![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2872506.png)
![5-(furan-2-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2872508.png)
